Dihydrocoumarin

Toxicology Food Safety Hepatology

Dihydrocoumarin (CAS 119-84-6) is the scientifically validated, GRAS-listed alternative to hepatotoxic coumarin for sweet, creamy, vanilla-coconut flavor formulations. Its unique saturated lactone structure enables distinct sirtuin inhibition (SIRT1 IC₅₀ 208 μM, SIRT2 295 μM) for epigenetic and cancer biology research unattainable with generic coumarin. Secure high-purity (≥99%) commercial or research-grade inventory, with ready stock, to replace unsafe coumarin or advance your sirtuin studies.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 119-84-6
Cat. No. B191007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocoumarin
CAS119-84-6
Synonyms3,4-dihydrocoumarin
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC(=O)OC2=CC=CC=C21
InChIInChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2
InChIKeyVMUXSMXIQBNMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in ether and carbon tetrachloride
1:2.5-3.5 IN 70% ALCOHOL
Soluble in chloroform.
Soluble in chlorinated solvents
In water, 3,000 mg/l at 37 °C
3 mg/mL at 37 °C
Slightly soluble in water;  soluble in oil
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocoumarin (CAS 119-84-6): Procurement & Selection Guide for a Reduced-Hepatotoxic Coumarin Analog


Dihydrocoumarin (CAS 119-84-6; synonyms: Hydrocoumarin, 3,4-Dihydrocoumarin, Chroman-2-one) is a benzodihydropyrone belonging to the coumarin family. It occurs naturally in Melilotus officinalis (sweet clover) and is produced synthetically for industrial applications . Unlike the α,β-unsaturated lactone structure of coumarin, dihydrocoumarin features a saturated 3,4-bond, which fundamentally alters its metabolic fate and toxicological profile [1]. Its key application domains include the flavor and fragrance industry as a coumarin substitute, and life science research as a sirtuin inhibitor tool compound .

Dihydrocoumarin (CAS 119-84-6): Why Generic Coumarin Substitution Fails for Safety-Critical and Mechanistic Applications


The critical distinction between dihydrocoumarin and its parent compound, coumarin (CAS 91-64-5), lies in the saturation of the 3,4-double bond. This single structural difference is not trivial; it dictates hepatic metabolic processing and, consequently, the toxicological outcome. While coumarin is a well-documented rat hepatotoxicant that induces hepatocyte vacuolation, bile duct hyperplasia, and cholangiofibrosis upon dietary administration, dihydrocoumarin, at equivalent exposure levels, does not [1]. Furthermore, the saturated lactone ring confers a distinct biological activity profile, enabling inhibition of human sirtuins SIRT1 and SIRT2 with defined IC50 values, a property that the unsaturated coumarin does not share with the same potency or selectivity profile [2]. Therefore, in applications ranging from regulatory-compliant flavor formulation to sirtuin-targeted research, generic coumarin cannot be simply interchanged with dihydrocoumarin without compromising safety or scientific validity.

Dihydrocoumarin (CAS 119-84-6) Quantitative Differentiation Evidence Guide


Hepatic Safety Differentiation: Dihydrocoumarin vs. Coumarin in a 90-Day Rat Dietary Study

Dihydrocoumarin exhibits a markedly reduced hepatotoxic profile compared to the structurally related coumarin. In a 90-day dietary study in rats, administration of coumarin at 0.75% in the diet induced a spectrum of hepatic lesions, including hepatocyte vacuolation, bile duct hyperplasia, and cholangiofibrosis. In contrast, dietary administration of dihydrocoumarin at a comparable level (0.76%) did not induce these hepatic pathologies, demonstrating a functional hepatotoxic differentiation [1]. This is a direct head-to-head comparison within the same study.

Toxicology Food Safety Hepatology Flavor Regulation

Sirtuin Inhibition Profile: Dihydrocoumarin as a Dual SIRT1/SIRT2 Inhibitor

Dihydrocoumarin is a validated inhibitor of human sirtuins SIRT1 and SIRT2, with defined IC50 values obtained from in vitro enzymatic assays. It inhibits SIRT1 with an IC50 of 208 μM and SIRT2 with an IC50 of 295 μM [1]. While direct IC50 data for coumarin against these specific sirtuins under identical assay conditions is not consistently reported in the primary literature, the saturated lactone structure of dihydrocoumarin is known to be a critical determinant for its activity as a Sir2p inhibitor, a property not shared by the unsaturated parent coumarin [2].

Epigenetics Enzymology Chemical Biology Sirtuin Modulation

SIRT3 Selectivity Profile: Dihydrocoumarin Demonstrates Isoform Specificity

In addition to its inhibitory activity against SIRT1 and SIRT2, dihydrocoumarin demonstrates a degree of isoform selectivity. In an in vitro enzymatic assay, dihydrocoumarin did not affect SIRT3 deacetylase activity [1]. This lack of activity against SIRT3 contrasts with the inhibition observed for SIRT1 (IC50 = 208 μM) and SIRT2 (IC50 = 295 μM) under comparable assay conditions. This differential activity profile within the sirtuin family is a key feature for mechanistic studies.

Sirtuin Selectivity Chemical Probe Development Target Validation

Odor and Flavor Profile: Functional Substitution for Coumarin in Industrial Formulations

Dihydrocoumarin is valued as a direct substitute for coumarin in flavor and fragrance applications due to its similar organoleptic properties. It exhibits a sweet, coconut, coumarin, and creamy aroma profile . At room temperature, its scent is comparable to that of tonka bean, with specific sweet and creamy notes [1]. The key differentiation is regulatory: coumarin is restricted or banned in many applications due to its hepatotoxicity, while dihydrocoumarin is generally recognized as safe (GRAS) for use as a flavoring agent at specified levels [2].

Flavor Chemistry Fragrance Formulation Sensory Analysis

Physical-Chemical Stability: Defined Thermal Properties for Process Engineering

Dihydrocoumarin possesses well-defined physical properties that are critical for industrial handling and formulation. It has a melting point of 24-25 °C, a boiling point of 272 °C, a density of 1.169 g/mL at 25 °C, and a flash point >100 °C (closed cup) . These parameters provide a stable processing window and inform safety protocols for storage and transport. While coumarin (CAS 91-64-5) has similar physical properties (mp 68-70 °C, bp 298 °C), the lower melting point of dihydrocoumarin may offer advantages in low-temperature formulation processes where a liquid at room temperature is preferred.

Process Chemistry Formulation Science Physical Chemistry

Dihydrocoumarin (CAS 119-84-6): Optimal Application Scenarios Based on Differentiated Evidence


Flavor and Fragrance Formulation as a Regulatory-Compliant Coumarin Substitute

Dihydrocoumarin is the preferred choice for formulators seeking to replicate the sweet, creamy, and coumarin-like aroma profile in food, beverage, and oral care products where the use of coumarin is restricted or prohibited due to hepatotoxicity concerns. The evidence from the 90-day rat dietary study [1] demonstrating the absence of coumarin-like hepatic lesions, combined with its established GRAS status [2], makes it a scientifically and regulatory sound alternative for creating caramel, vanilla, coconut, and tonka bean flavor notes in confectionery, baked goods, and dairy products.

Sirtuin-Targeted Epigenetic and Cellular Senescence Research

In life science research, dihydrocoumarin is a valuable tool compound for investigating the roles of SIRT1 and SIRT2 in cellular processes such as epigenetic silencing, p53 acetylation, and apoptosis. Its defined IC50 values for SIRT1 (208 μM) and SIRT2 (295 μM) and its lack of activity against SIRT3 [3] enable researchers to probe sirtuin isoform-specific functions. The compound's ability to increase p53 acetylation and induce apoptosis in TK6 lymphoblastoid cells at millimolar concentrations [3] makes it suitable for studies in cancer biology and cellular senescence pathways.

Natural Product and Biotransformation Process Development

Dihydrocoumarin serves as a key intermediate or target molecule in biotransformation studies. Patents describe its production from coumarin using microbial or enzymatic systems (e.g., Saccharomyces, Arthrobacter species) [4]. This positions dihydrocoumarin as a relevant analyte for researchers developing 'natural' flavor ingredients via biotechnology. Its distinct HPLC-MS profile allows for accurate quantification in complex biological matrices, supporting process optimization and quality control in the production of nature-identical flavorings.

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